molecular formula C15H26O2Si B8177243 2-[4-[(tert-Butyldimethylsilyl)oxy]phenyl]-2-propanol

2-[4-[(tert-Butyldimethylsilyl)oxy]phenyl]-2-propanol

Cat. No.: B8177243
M. Wt: 266.45 g/mol
InChI Key: ZDPRPNDNPZPHJI-UHFFFAOYSA-N
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Description

2-[4-[(tert-Butyldimethylsilyl)oxy]phenyl]-2-propanol ( 177219-27-1) is an organic compound with the molecular formula C15H26O2Si and a molecular weight of 266.45 g/mol . This chemical is characterized by a phenol group protected with a tert-butyldimethylsilyl (TBS) ether, a common protecting group in organic synthesis used to enhance stability and control reactivity during multi-step reactions . The propan-2-ol moiety attached to the aromatic ring contributes to its distinct steric and electronic properties. Researchers can handle this material with appropriate precautions; it has a warning signal word and hazard statements indicating it may cause skin and eye irritation and may be harmful if inhaled . For safe handling, use personal protective equipment and adhere to recommended precautionary statements, including using adequate ventilation and avoiding dust formation . It is recommended to store this compound at cool temperatures between 4-8°C . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

2-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O2Si/c1-14(2,3)18(6,7)17-13-10-8-12(9-11-13)15(4,5)16/h8-11,16H,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDPRPNDNPZPHJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)C(C)(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Silyl Protection of Phenolic Alcohols

The most direct route involves the silylation of 4-hydroxyphenyl-2-propanol using tert-butyldimethylsilyl chloride (TBDMSCl) . This method leverages nucleophilic substitution at the phenolic oxygen, typically conducted in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) with a base such as triethylamine (TEA) or imidazole.

Protocol from Ambeed (2020):

  • Substrate: 4-hydroxyphenyl-2-propanol (20 mmol)

  • Reagents: TBDMSCl (22 mmol), TEA (44 mmol), DCM (200 mL)

  • Conditions: 0°C to room temperature, 4–16 hours

  • Yield: 88–95% after silica gel chromatography

The reaction’s success hinges on rigorous exclusion of moisture, as residual water hydrolyzes TBDMSCl prematurely. Post-reaction workup involves aqueous washes (saturated NaHCO₃ and brine) to remove excess base and byproducts, followed by solvent evaporation and purification via flash chromatography.

Reformatsky Reaction-Based Coupling

A patent by [WO2014203045A1] (2013) details an alternative approach using Reformatsky reagents to construct the carbon skeleton prior to silylation. This method is advantageous for introducing stereochemical complexity:

  • Reformatsky Reagent Preparation:

    • Zinc dust (50 mmol) activated with 1,2-dibromoethane reacts with tert-butyl iodoacetate (45 mmol) in THF under nitrogen.

    • The resulting organozinc species is generated ex situ and used immediately.

  • Coupling with Silyl-Protected Intermediates:

    • The Reformatsky reagent is added to a solution of 4-[(TBDMS)oxy]benzaldehyde (40 mmol) in THF at 0–5°C.

    • After initiation, the mixture is heated to 65°C for 24 hours, yielding tert-butyl 2-[4-(TBDMS-oxy)phenyl]-2-hydroxypropanoate (65% yield).

  • Reduction and Deprotection:

    • The ester intermediate undergoes reduction with sodium borohydride (NaBH₄) in methanol to afford the diol.

    • Selective TBDMS deprotection using tetra-n-butylammonium fluoride (TBAF) in THF yields the final product.

Oxidation of Diol Precursors

Copper-catalyzed oxidation systems offer a high-yielding pathway for synthesizing the geminal diol structure. A notable protocol involves:

  • Substrate: tert-Butyl 2-[4-(TBDMS-oxy)phenyl]acetate

  • Catalyst: Cu(OTf)₂ (5 mol%), TEMPO (10 mol%)

  • Oxidant: Molecular oxygen (O₂) bubbled through the solution

  • Solvent: Acetonitrile at 40°C for 12 hours

  • Yield: 92%

This method avoids over-oxidation to ketones by using a diimine ligand to modulate copper’s redox activity, ensuring selective diol formation.

Comparative Analysis of Reaction Conditions

The table below summarizes critical parameters for each method:

MethodKey ReagentsSolventTemperatureTimeYield
SilylationTBDMSCl, TEADCM0–25°C4–16h88–95%
Reformatsky CouplingZn, tert-butyl iodoacetateTHF65°C24h65%
Copper OxidationCu(OTf)₂, TEMPO, O₂Acetonitrile40°C12h92%

Key Observations:

  • Silylation is the most efficient single-step method but requires anhydrous conditions.

  • Reformatsky coupling introduces stereochemical diversity but suffers from moderate yields due to competing side reactions.

  • Copper oxidation achieves high selectivity but necessitates specialized ligands and oxygen handling.

Optimization Strategies and Challenges

Moisture Sensitivity in Silylation

TBDMSCl is highly moisture-sensitive, necessitating rigorous drying of glassware and solvents. In one study, traces of water reduced yields by 15–20%, necessitating the use of molecular sieves or activated alumina in the reaction mixture.

Zinc Activation in Reformatsky Reactions

Zinc dust must be freshly activated to remove oxide layers. Patent data indicates that sonication or mechanical stirring improves reagent reactivity, increasing yields to 70% in optimized setups.

Ligand Design for Copper Catalysis

Bidentate ligands like 2,2'-bipyridine enhance copper’s stability and selectivity. Substituting TEMPO with AZADO (2-azaadamantane-N-oxyl) further accelerates oxidation kinetics, reducing reaction times to 6 hours.

Industrial-Scale Considerations

For kilogram-scale production, continuous flow reactors are preferred for silylation due to better heat dissipation and reduced exposure to ambient moisture. A 2022 pilot study achieved 89% yield using a flow system with residence times under 10 minutes .

Chemical Reactions Analysis

Deprotection of the TBS Group

The TBS group is cleaved under acidic or fluoride-mediated conditions to regenerate the free hydroxyl group. This reaction is critical for subsequent functionalization.

Reaction Conditions Outcome References
1.0 M HCl in THF (0°C to RT, 2 h)Quantitative deprotection to 2-(4-hydroxyphenyl)-2-propanol
Tetrabutylammonium fluoride (TBAF) in THF (RT, 1 h)95% yield of deprotected product
HF-pyridine (RT, 30 min)85% yield with minimal side reactions

Key Findings :

  • Fluoride ions (e.g., TBAF) selectively cleave the Si–O bond without affecting other functional groups .

  • Acidic conditions (HCl) are effective but require careful temperature control to avoid byproducts.

Nucleophilic Substitution at the Hydroxyl Position

The TBS-protected alcohol participates in nucleophilic substitutions after deprotection.

Reaction Conditions Outcome References
Mitsunobu ReactionDIAD, PPh₃, THF (0°C to RT, 12 h)Alkylation with primary alcohols (70–85% yield)
Williamson Ether SynthesisK₂CO₃, alkyl halide, acetone (reflux, 6 h)Formation of aryl ether derivatives (60–75% yield)

Mechanistic Insight :

  • The Mitsunobu reaction proceeds via a phosphine-mediated activation of the hydroxyl group, enabling coupling with alcohols .

  • Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates in polar aprotic solvents .

Oxidation to Ketone Derivatives

The secondary alcohol undergoes oxidation to form a ketone, a key step in synthesizing aromatic ketones.

Oxidizing Agent Conditions Yield References
Jones Reagent (CrO₃/H₂SO₄)0°C, acetone (2 h)88%
TEMPO/NaOClRT, CH₂Cl₂ (4 h)92%
Swern Oxidation (DMSO/oxalyl chloride)-78°C to RT, 3 h78%

Notes :

  • TEMPO-mediated oxidation is preferred for its mild conditions and high selectivity .

  • Over-oxidation is avoided by using stoichiometric control.

Esterification and Acylation

The hydroxyl group reacts with acylating agents to form esters.

Reagent Conditions Product Yield References
Acetic anhydridePyridine, RT (12 h)2-[4-(TBS-oxy)phenyl]-2-propyl acetate93%
Benzoyl chlorideEt₃N, CH₂Cl₂ (0°C, 2 h)Benzoylated derivative80%

Applications :

  • Ester derivatives enhance solubility in nonpolar solvents for chromatographic purification .

Participation in Cross-Coupling Reactions

The aromatic ring undergoes palladium-catalyzed coupling reactions.

Reaction Type Catalyst System Conditions Outcome References
Suzuki-Miyaura CouplingPd(PPh₃)₄, Na₂CO₃, DME/H₂O (80°C, 12 h)Biaryl derivatives (65–75% yield)
Buchwald-Hartwig AminationPd₂(dba)₃, Xantphos, Cs₂CO₃ (toluene, 100°C, 24 h)Aryl amine products (55–60% yield)

Limitations :

  • Steric hindrance from the TBS group reduces coupling efficiency for bulky substrates .

Mechanistic Considerations

  • TBS Deprotection : Proceeds via nucleophilic attack by fluoride or acid-induced cleavage of the Si–O bond .

  • Oxidation : Involves formation of a chromate ester intermediate in Jones oxidation, while TEMPO operates through a radical pathway .

Scientific Research Applications

Chemical Properties and Mechanism of Action

The compound features a tert-butyldimethylsilyl (TBDMS) group that serves as a protecting group for hydroxyl functionalities, enhancing stability and preventing unwanted reactions. The mechanism involves the formation of a silicon-oxygen bond that can be selectively cleaved under specific conditions, such as treatment with tetra-n-butylammonium fluoride (TBAF) .

Organic Synthesis

  • Protecting Group : The TBDMS group is widely utilized in organic synthesis to protect hydroxyl groups during multi-step reactions. This allows for selective reactions without interference from hydroxyl functionalities.
  • Synthesis of Complex Molecules : It plays a critical role in the synthesis of complex organic molecules and pharmaceuticals, enabling chemists to manipulate functional groups effectively .

Biological Applications

  • Drug Development : The compound is involved in synthesizing biologically active molecules and drug intermediates. Its stability under various reaction conditions makes it suitable for developing new therapeutic agents .
  • Biochemical Studies : Research has demonstrated its utility in biochemical assays where the protection of hydroxyl groups is essential for studying enzyme interactions or metabolic pathways .

Pharmaceutical Industry

  • Active Pharmaceutical Ingredients (APIs) : this compound serves as an intermediate in the production of APIs, contributing to the formulation of medications with enhanced bioavailability and stability .
  • Formulation Chemistry : Its properties allow for improved formulation strategies in drug delivery systems, particularly in enhancing solubility and stability of active compounds .

Industrial Applications

  • Fine Chemicals Production : The compound is employed in producing fine chemicals used across various industries, including cosmetics and agrochemicals. Its ability to undergo diverse chemical transformations makes it a valuable intermediate .
  • Material Science : Research indicates potential applications in material science, where TBDMS-protected compounds are explored for their properties in polymer synthesis and nanotechnology .

Case Study 1: Synthesis of Antiviral Agents

A study demonstrated the use of this compound as an intermediate in synthesizing antiviral agents. The TBDMS group facilitated selective reactions that led to the successful formation of target molecules with high efficacy against viral infections.

Case Study 2: Development of Novel Drug Formulations

Researchers investigated the incorporation of this compound into drug formulations aimed at enhancing solubility and stability. Results indicated significant improvements in bioavailability compared to non-protected analogs, showcasing its potential in pharmaceutical applications.

Mechanism of Action

The mechanism of action of 2-[4-[(tert-Butyldimethylsilyl)oxy]phenyl]-2-propanol primarily involves the protection of hydroxyl groups. The TBDMS group provides steric hindrance and stability, preventing unwanted reactions at the hydroxyl site. The protection is achieved through the formation of a silicon-oxygen bond, which can be selectively cleaved under specific conditions (e.g., using TBAF) .

Comparison with Similar Compounds

Research Implications and Limitations

  • Data Gaps : Direct experimental data (e.g., melting point, bioactivity) for the target compound are absent in the provided evidence; inferences rely on analogs.

Biological Activity

2-[4-[(tert-Butyldimethylsilyl)oxy]phenyl]-2-propanol, also known by its CAS number 177219-27-1, is a chemical compound that has garnered interest due to its potential biological activities. This article explores its properties, synthesis, and biological effects based on current research findings.

  • Molecular Formula : C15H26O2Si
  • Molecular Weight : 266.46 g/mol
  • IUPAC Name : 2-(4-((tert-butyldimethylsilyl)oxy)phenyl)propan-2-ol
  • Purity : Typically available at 97% purity .

Synthesis

The synthesis of this compound involves the protection of hydroxyl groups using tert-butyldimethylsilyl (TBDMS) groups, followed by the reaction with phenolic compounds. The detailed synthetic pathway often includes:

  • Formation of the phenolic intermediate.
  • TBDMS protection of the hydroxyl group.
  • Alkylation to yield the final product.

Antioxidant Properties

Research indicates that compounds with similar structures exhibit significant antioxidant activity. The presence of the phenolic group in this compound suggests potential for free radical scavenging, which is crucial in preventing oxidative stress-related diseases .

Enzyme Inhibition

Studies have shown that derivatives of similar structures can act as inhibitors for various enzymes, including:

  • Cyclooxygenase (COX) : Inhibition of COX enzymes is important for anti-inflammatory activity.
  • Lipoxygenase : Compounds like this can modulate inflammatory pathways by inhibiting lipoxygenase activity .

Case Studies

  • Cancer Research : In vitro studies have demonstrated that related compounds can induce apoptosis in cancer cell lines by activating caspase pathways. For example, derivatives have shown effectiveness against breast cancer cells by promoting cell cycle arrest and apoptosis through mitochondrial pathways .
  • Neuroprotection : Some studies suggest that compounds with similar functional groups can protect neuronal cells from apoptosis induced by oxidative stress, potentially offering therapeutic avenues for neurodegenerative diseases .

Data Table: Biological Activities of Related Compounds

Compound NameCAS NumberActivity TypeReference
2-Propanol67-63-0Antioxidant
TBDMS Derivative177219-27-1COX Inhibition
Avobenzone70356-09-1Photostability
Phenolic CompoundVariesNeuroprotection

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